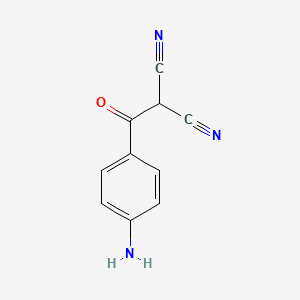

Propanedinitrile, 2-(4-aminobenzoyl)-

Description

Contextualization of Nitrile-Containing Organic Compounds in Synthetic Chemistry

Nitrile-containing organic compounds, characterized by the presence of a -C≡N functional group, are fundamental components in the toolkit of synthetic chemists. nih.govorgsyn.orgrsc.org This functional group's unique electronic properties and reactivity make it a valuable precursor for a variety of chemical transformations. Nitriles can be readily converted into other functional groups such as amines, carboxylic acids, and amides, highlighting their role as versatile synthetic intermediates. rsc.org The carbon-nitrogen triple bond provides a site for nucleophilic addition, a common strategy for carbon-carbon bond formation. nih.gov

The synthesis of nitriles can be achieved through several established methods, including the dehydration of amides and nucleophilic substitution reactions involving alkyl halides and cyanide salts. rsc.org A particularly relevant reaction for the synthesis of substituted propanedinitriles is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) (propanedinitrile), in the presence of a basic catalyst. nih.govnih.govbhu.ac.ineurekaselect.com This method is widely employed for the formation of carbon-carbon double bonds and is a cornerstone in the synthesis of many complex organic molecules. nih.goveurekaselect.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₂N₂ | nist.gov |

| Molar Mass | 66.06 g/mol | nist.gov |

| Appearance | Colorless to white solid | orgsyn.org |

| Boiling Point | 218-220 °C | orgsyn.org |

| Melting Point | 30-32 °C | orgsyn.org |

Significance of the 4-Aminobenzoyl Moiety in Molecular Design and Functionalization

The 4-aminobenzoyl moiety, a derivative of benzophenone, is a significant structural motif in the design and functionalization of new molecules, particularly in the field of medicinal chemistry. Benzophenones, in general, are recognized for their presence in a wide array of biologically active natural products and synthetic compounds. nih.gov The 4-aminobenzoyl group, specifically, can act as a crucial pharmacophore, influencing the biological activity of a molecule.

This moiety can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are critical for the binding of a molecule to its biological target. The amino group can act as a hydrogen bond donor, while the benzoyl portion provides a scaffold for further functionalization. The presence of the 4-aminobenzoyl group has been associated with a range of biological activities, including anti-inflammatory and anticancer properties. nih.gov

Research Trajectories for Propanedinitrile, 2-(4-aminobenzoyl)- and its Structural Analogs

While specific research focusing solely on "Propanedinitrile, 2-(4-aminobenzoyl)-" is not extensively documented in publicly available literature, research into its structural analogs provides valuable insights into its potential synthesis and applications. A likely synthetic route to this compound is the Knoevenagel condensation of 4-aminobenzophenone (B72274) with malononitrile. arkat-usa.org

Research into closely related structures, such as 2-benzoylmalononitrile (B1267792) and other derivatives of propanedinitrile, is active. nih.gov For instance, the synthesis of 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile has been reported, showcasing the use of a substituted benzaldehyde (B42025) in a Knoevenagel condensation with malononitrile to create a fluorescent material for organic light-emitting diodes (OLEDs). rsc.org This suggests a potential avenue for the application of "Propanedinitrile, 2-(4-aminobenzoyl)-" in materials science.

Furthermore, various derivatives of propanedinitrile are being investigated for their biological activities. Studies have shown that compounds incorporating the propanedinitrile scaffold can exhibit a range of effects, including potential therapeutic applications. researchgate.net The exploration of these analogs provides a framework for future investigations into the specific properties and potential uses of "Propanedinitrile, 2-(4-aminobenzoyl)-".

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminobenzoyl)propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-5-8(6-12)10(14)7-1-3-9(13)4-2-7/h1-4,8H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBIMQUHVCOZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(C#N)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901385 | |

| Record name | NoName_493 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379346-70-9 | |

| Record name | Propanedinitrile, 2-(4-aminobenzoyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379346-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Pathways for Propanedinitrile, 2 4 Aminobenzoyl

Strategies for the Construction of the Propanedinitrile Core

The formation of the core structure of 2-aroyl-propanedinitriles relies on the unique reactivity of malononitrile (B47326). Its acidic methylene (B1212753) protons and reactive nitrile groups make it a versatile building block in organic synthesis. researchgate.net Methodologies such as Knoevenagel condensations and multicomponent reactions are frequently employed to generate complex malononitrile derivatives.

Knoevenagel Condensation Approaches with Related Malononitrile Precursors

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, typically involving the reaction of an active methylene compound, such as malononitrile, with an aldehyde or ketone. wikipedia.org This reaction is catalyzed by a weak base, like piperidine (B6355638) or an amino acid. researchgate.netnih.gov In the context of synthesizing Propanedinitrile, 2-(4-aminobenzoyl)-, a common strategy involves using a protected precursor, 4-nitrobenzaldehyde (B150856). The condensation of 4-nitrobenzaldehyde with malononitrile yields 2-(4-nitrobenzylidene)malononitrile. nih.govnih.gov

While this reaction produces a related malononitrile derivative, the resulting product is an α,β-unsaturated compound (a benzylidene) rather than the target ketone (a benzoyl). Conversion of the benzylidene derivative to the final benzoyl structure would necessitate a subsequent oxidative cleavage of the carbon-carbon double bond, a step that can be achieved through methods like ozonolysis. This multi-step process, starting with a Knoevenagel condensation, represents an indirect pathway to the target molecule.

Table 1: Examples of Knoevenagel Condensation for Benzylidenemalononitrile (B1330407) Synthesis This table presents various catalytic systems and conditions for the synthesis of benzylidenemalononitrile derivatives, which are potential precursors.

| Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | NiCu@MWCNT | Methanol | Room Temp, 10 min | 96 | nih.gov |

| Benzaldehyde (B42025) | Piperidine | Ethanol | Reflux | Not specified | wikipedia.org |

| 4-Iodobenzaldehyde | NiCu@MWCNT | Methanol | Room Temp, 25 min | 95 | nih.gov |

| Furan-2-carbaldehyde | NiCu@MWCNT | Methanol | Room Temp, 10 min | 99 | nih.gov |

| Salicylaldehyde | Piperidine | Ethanol | Room Temp | Good | nih.gov |

Multicomponent Reaction Frameworks for Malononitrile Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, offer an efficient approach to complex molecules. researchgate.netrsc.org Malononitrile is a frequent participant in MCRs, leading to a diverse array of carbocyclic and heterocyclic structures. researchgate.netthieme-connect.com For instance, the three-component reaction of an aldehyde, malononitrile, and a C-H acid like dimedone can produce tetrahydrobenzo[b]pyran derivatives. researchgate.net

While a direct, one-pot MCR synthesis of Propanedinitrile, 2-(4-aminobenzoyl)- is not prominently documented, these frameworks provide access to a vast library of highly functionalized malononitrile compounds. rsc.org It is conceivable that a specifically designed MCR could yield a precursor that is readily converted to the target compound.

Functional Group Interconversions Leading to the 4-Aminobenzoyl Substitution

A more direct and common strategy for the synthesis of Propanedinitrile, 2-(4-aminobenzoyl)- involves the direct acylation of malononitrile followed by a functional group reduction. This approach builds the core 2-aroyl-propanedinitrile structure first and then modifies the aromatic substituent.

Reduction Chemistry for Nitro-Substituted Precursors

The final step in the most logical synthesis of Propanedinitrile, 2-(4-aminobenzoyl)- is the reduction of its nitro-substituted precursor, 2-(4-nitrobenzoyl)propanedinitrile. The conversion of an aromatic nitro group to an amine is a fundamental and well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, offering flexibility in terms of reaction conditions and compatibility with other functional groups.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) is a clean and efficient method.

Metal-Acid Systems: Classic reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective. Tin(II) chloride (SnCl₂) is a milder alternative that is also widely used.

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can be a safer alternative to using hydrogen gas.

Sodium Dithionite (Na₂S₂O₄): This reagent is often used in aqueous solutions and can be effective for reducing nitro groups in water-soluble compounds.

The choice of reagent depends on the scale of the reaction and the presence of other reducible functional groups in the molecule. For the synthesis of the title compound, the precursor contains two nitrile groups and a ketone, which are generally stable under many conditions used for nitro group reduction.

Acylation and Related Reactions on Amino-Aryl Scaffolds

The most direct method for constructing the 2-(4-nitrobenzoyl)propanedinitrile intermediate is through the acylation of the malononitrile anion. wum.edu.pl In this approach, malononitrile is first deprotonated with a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to generate a nucleophilic carbanion. This anion then reacts with a suitable acylating agent, 4-nitrobenzoyl chloride, in an acyl substitution reaction.

The reaction proceeds as follows:

Deprotonation: Malononitrile is treated with a base in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to form the sodium salt of the malononitrile carbanion.

Acylation: A solution of 4-nitrobenzoyl chloride is added to the carbanion solution. The nucleophilic carbon attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion.

Workup: An acidic workup protonates the resulting enolate to yield the final β-keto dinitrile product, 2-(4-nitrobenzoyl)propanedinitrile.

This pathway is highly efficient for creating the C-C bond between the benzoyl group and the propanedinitrile core. The resulting intermediate is then carried forward to the reduction step as described previously.

Catalytic Systems in Propanedinitrile, 2-(4-aminobenzoyl)- Synthesis

Catalysis plays a crucial role in several steps of the synthetic pathways leading to Propanedinitrile, 2-(4-aminobenzoyl)-.

In Knoevenagel Condensations: This reaction is typically catalyzed by bases. While homogeneous catalysts like piperidine and beta-alanine (B559535) are common googleapis.com, recent research has focused on developing reusable heterogeneous catalysts. These include metal-organic frameworks (MOFs) like HKUST-1 modified with amine groups nih.gov and bimetallic nanohybrids supported on carbon nanotubes (NiCu@MWCNT), which show high efficiency under mild, room-temperature conditions. nih.gov

In Acylation Reactions: The acylation of malononitrile requires a base to generate the nucleophilic anion. While often used in stoichiometric amounts, catalytic systems for C-acylation reactions are an area of ongoing research, aiming to improve atom economy and reduce waste.

In Reduction Reactions: The reduction of the nitro group is heavily reliant on catalysis. Heterogeneous catalysts, particularly palladium on carbon (Pd/C), are the industry standard for catalytic hydrogenation due to their high activity, selectivity, and ease of separation from the reaction mixture.

Organocatalysis and Metal-Catalyzed Transformations

The synthesis of dinitrile compounds, including derivatives of Propanedinitrile, 2-(4-aminobenzoyl)-, has been significantly advanced through the use of both organocatalysts and metal-based catalysts. These catalysts facilitate the crucial Knoevenagel condensation reaction, offering high efficiency and selectivity under mild conditions.

Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal catalysts. mdpi.com These small organic molecules can effectively promote reactions without the need for potentially toxic and expensive metals. mdpi.com For Knoevenagel-type condensations, various organocatalysts have proven effective. For instance, amino-bifunctional frameworks have been utilized as highly efficient heterogeneous catalysts for the condensation of various aldehydes with malononitrile, achieving high conversion rates in very short reaction times under mild conditions. nih.gov Another approach involves the use of potassium phthalimide (B116566) (POPI), a mild, commercially available, and metal-free Lewis base, which has been successfully employed in mechanochemical ball milling conditions for multicomponent reactions involving aryl aldehydes and malononitrile. rsc.org

Metal-Catalyzed Transformations also play a crucial role, particularly with the development of heterogeneous catalysts that offer advantages like easy recovery and reusability. nih.gov Bimetallic heterogeneous catalysts, such as those comprising nickel and copper supported on multi-walled carbon nanotubes (NiCu@MWCNT), have demonstrated high catalytic performance for the Knoevenagel condensation under mild conditions. nih.gov These catalysts facilitate the reaction between various aryl aldehydes and malononitrile. nih.gov Similarly, copper ferrite (B1171679) (CuFe2O4) nanoparticles, often supported on biocompatible materials like starch, serve as magnetically recyclable nanocatalysts for related multicomponent reactions, underscoring a green chemistry approach combined with metal catalysis. nih.gov

Table 1: Organocatalytic and Metal-Catalyzed Knoevenagel Condensation of Aryl Aldehydes and Malononitrile

| Catalyst Type | Specific Catalyst | Substrates | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Amino-bifunctional frameworks | Benzaldehyde and malononitrile | Ethanol, Room Temperature, 5 min | High conversion and selectivity with good reusability. | nih.gov |

| Organocatalyst | Potassium Phthalimide (POPI) | Aryl aldehydes and malononitrile | Solvent-free, Ball milling, Ambient Temperature | Quantitative yields, environmentally benign one-pot approach. | rsc.org |

| Metal Catalyst | NiCu@MWCNT | Aryl aldehydes and malononitrile | Water/Methanol, Room Temperature, 10-180 min | High catalytic performance, catalyst is reusable. | nih.gov |

| Metal Catalyst | CuFe2O4@starch | Aryl aldehydes and malononitrile | Ethanol, Room Temperature | Magnetically recyclable, high yield, eco-friendly. | nih.gov |

Microwave-Assisted and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, modern synthetic protocols for compounds like Propanedinitrile, 2-(4-aminobenzoyl)- focus on reducing waste, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis and other green methodologies have become central to achieving these goals.

Microwave-Assisted Synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.net This technique can be applied to the Knoevenagel condensation and related reactions. For example, the synthesis of 2-amino-4-aryl-3-cyano-pyridines has been achieved through a solventless microwave-assisted reaction of chalcones and malononitrile with ammonium acetate, highlighting an eco-friendly and efficient process. researchgate.net Similarly, novel imidazole (B134444) derivatives have been synthesized using microwave irradiation in ethanol, a green solvent, demonstrating the versatility of this heating method for creating complex heterocyclic structures in a one-pot reaction. tubitak.gov.tr The application of microwave heating can be extended to the synthesis of the target dinitrile, likely affording the product rapidly and in high purity. mdpi.com

Table 2: Microwave-Assisted and Green Chemistry Protocols for Reactions Involving Malononitrile

| Methodology | Reaction Type | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Synthesis of aminopyridines | Solventless, Ammonium acetate, 600W | Rapid, eco-friendly (no solvent), economically viable. | researchgate.net |

| Microwave-Assisted | Synthesis of imidazole derivatives | Ethanol, p-Toluenesulfonic acid | Green solvent, one-pot reaction, moderate to good yields (46-80%). | tubitak.gov.tr |

| Green Chemistry | Knoevenagel Condensation | Ultrasound irradiation, Water as solvent | Environmentally sustainable, high yields (83-99%), catalyst reusability. | nih.gov |

| Green Chemistry | Mechanochemical Synthesis | Potassium Phthalimide (POPI), Ball milling | Solvent-free, ambient temperature, quantitative yields. | rsc.org |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of Propanedinitrile, 2-(4-aminobenzoyl)-, distinct signals corresponding to the different types of protons are expected. The protons of the primary amine (-NH₂) on the benzene (B151609) ring would likely appear as a broad singlet. The aromatic protons would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The single proton on the α-carbon, situated between the two nitrile groups and the carbonyl group, is expected to be a singlet in the downfield region due to the strong electron-withdrawing effects of the adjacent functionalities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances would include those for the two nitrile carbons (-C≡N), the carbonyl carbon (C=O), and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the amino group and the benzoyl substituent. The α-carbon, bonded to the two nitrile groups, would also have a characteristic chemical shift.

Expected NMR Data for Propanedinitrile, 2-(4-aminobenzoyl)-

| Atom | Technique | Expected Chemical Shift (δ) in ppm | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 6.7-7.9 | Two doublets (AA'BB' system) due to 1,4-disubstitution. |

| Methine Proton (-CH(CN)₂) | ¹H NMR | ~5.0-6.0 | Singlet, shifted downfield due to adjacent electron-withdrawing groups. |

| Amine Protons (-NH₂) | ¹H NMR | ~4.0-6.0 | Broad singlet, chemical shift can vary with solvent and concentration. |

| Nitrile Carbons (-CN) | ¹³C NMR | ~110-120 | Two distinct signals expected. |

| Aromatic Carbons | ¹³C NMR | ~113-155 | Signals corresponding to the substituted and unsubstituted carbons of the benzene ring. |

| Carbonyl Carbon (C=O) | ¹³C NMR | ~180-195 | Characteristic downfield shift for a ketone. |

Note: The expected values are based on typical ranges for these functional groups and data from structurally similar compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of Propanedinitrile, 2-(4-aminobenzoyl)- is expected to show strong, characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a pair of bands in the region of 3300-3500 cm⁻¹. A sharp and intense band corresponding to the C≡N stretch of the nitrile groups is anticipated around 2200-2240 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the ketone is expected to produce a strong absorption in the range of 1650-1680 cm⁻¹. Additionally, C-H stretching from the aromatic ring and C=C stretching vibrations within the ring would also be present.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C≡N groups, which often give strong Raman signals.

Key Vibrational Frequencies for Propanedinitrile, 2-(4-aminobenzoyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium to Strong |

| Nitrile (-C≡N) | C≡N Stretch | 2200-2240 | Strong, Sharp |

| Carbonyl (C=O) | C=O Stretch | 1650-1680 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Variable |

Note: These values are based on standard IR correlation tables and data from related compounds. nih.gov

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For Propanedinitrile, 2-(4-aminobenzoyl)-, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, allowing for the confirmation of its molecular formula (C₁₀H₇N₃O).

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of a 4-aminobenzoyl cation.

Loss of small, stable molecules such as HCN.

Cleavage of the bond between the carbonyl carbon and the malononitrile (B47326) moiety.

Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.

The conjugated system in Propanedinitrile, 2-(4-aminobenzoyl)-, which extends from the amino group across the benzene ring to the carbonyl group, gives rise to characteristic electronic transitions that can be studied using UV-Vis absorption spectroscopy. The presence of this extended π-system suggests that the molecule will absorb light in the ultraviolet or visible region, primarily due to π → π* transitions. The amino group acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption maximum.

Some related aminobenzoyl derivatives are known to be fluorescent, and it is plausible that Propanedinitrile, 2-(4-aminobenzoyl)- also exhibits fluorescence. researchgate.net Emission spectroscopy could be used to characterize its potential luminescent properties, which are influenced by the molecular structure and the solvent environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of Propanedinitrile, 2-(4-aminobenzoyl)- can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. For instance, the crystal structures of related benzoyl derivatives have been determined, revealing details about their molecular conformation and intermolecular interactions.

This analysis would also elucidate the intermolecular forces, such as hydrogen bonding (involving the -NH₂ group and the carbonyl or nitrile functionalities) and π-π stacking interactions between the aromatic rings, which govern the crystal packing. Such information is critical for understanding the solid-state properties of the material.

Chromatographic and Separation Methodologies for Compound Purity and Identification

Chromatographic techniques are essential for the separation, purification, and purity assessment of Propanedinitrile, 2-(4-aminobenzoyl)-.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of the purity of the compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound under specific conditions is a key identifier.

Column Chromatography: For the purification of the synthesized compound on a larger scale, column chromatography is the method of choice. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and eluent system, Propanedinitrile, 2-(4-aminobenzoyl)- can be effectively separated from starting materials and by-products.

These methods are crucial for ensuring that the material used for further studies and applications is of high purity.

Computational Chemistry and Theoretical Investigations of Propanedinitrile, 2 4 Aminobenzoyl

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods, performed in silico, can predict molecular geometry, electronic structure, and other properties, offering insights that complement experimental data. nih.gov

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. This approach is often used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov Global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity can be derived from these orbital energies to predict the relative stability and reactivity of a molecule. analis.com.my

Analysis of Intramolecular Interactions and Rotational Barriers

The three-dimensional conformation of a molecule is determined by a complex interplay of intramolecular interactions, including hydrogen bonds and steric effects. Computational methods can be used to analyze these forces. Furthermore, the energy required to rotate specific chemical bonds, known as rotational barriers, can be calculated. These barriers are crucial for understanding the conformational flexibility of a molecule, which can influence its biological activity.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov The process involves simulating the interaction between a ligand (in this case, Propanedinitrile, 2-(4-aminobenzoyl)-) and a target protein's binding site. The results are often ranked using a scoring function that estimates the binding affinity, typically expressed in terms of binding energy (ΔG) and the inhibition constant (Ki). nih.gov Visualization of the docked complex can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the receptor's active site. nih.govmdpi.com This information is invaluable for predicting the potential biological targets of a compound.

Structure-Activity Relationship (SAR) Theoretical Analyses of Substituted Propanedinitriles

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. nih.govmalariaworld.org In a theoretical or in silico SAR analysis, a series of related compounds (e.g., substituted propanedinitriles) are modeled to determine how changes in their structure affect their predicted interaction with a biological target. By correlating specific structural modifications with changes in predicted binding affinity or other properties, researchers can build a model that guides the design of new, more potent compounds.

Mechanistic Pathway Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the step-by-step mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates. This allows for the calculation of activation energies, which helps in determining the most likely reaction pathway. These theoretical investigations can clarify how a compound might be metabolized, how it participates in a chemical synthesis, or the mechanism by which it exerts its biological effect at a molecular level.

Chemical Reactivity and Derivatization Strategies of Propanedinitrile, 2 4 Aminobenzoyl

Reactions at the Nitrile Functionality

The two nitrile groups are highly electrophilic and are central to the molecule's utility as a synthetic building block. They readily participate in addition and reduction reactions. rsc.org The electron-withdrawing benzoyl group further activates the adjacent C-H bond of the propanedinitrile moiety, facilitating reactions that proceed via a carbanion intermediate. google.com

Key transformations involving the nitrile groups include:

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. Partial hydrolysis typically yields a cyano-amide or a dicarboxamide, while complete hydrolysis under more forcing conditions leads to the corresponding dicarboxylic acid. nih.gov

Reduction: The nitriles can be reduced to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of converting both nitrile groups to aminomethyl (-CH₂NH₂) groups. nih.govnih.gov Milder reducing agents may allow for more controlled or partial reduction.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile is susceptible to attack by various nucleophiles. rsc.org For instance, organometallic reagents like Grignard reagents can add to the nitrile, which upon hydrolysis, would yield a ketone. nih.gov Reactions with sulfur nucleophiles can also occur, as seen in the Gewald reaction where malononitrile (B47326) reacts with an aldehyde or ketone and elemental sulfur to form a thiophene (B33073) ring. google.com

Table 1: Representative Reactions of the Nitrile Functionality

| Reaction Type | Reagent(s) | Resulting Functional Group(s) |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Dicarboxylic Acid |

| Partial Hydrolysis | H₂O, controlled pH | Cyano-amide, Dicarboxamide |

| Reduction | LiAlH₄, then H₂O | Diamine |

| Nucleophilic Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone |

Transformations of the Carbonyl Group

The benzoyl carbonyl group behaves as a typical ketone and is a primary site for nucleophilic attack and condensation reactions. Its reactivity is fundamental to many of the derivatization strategies for this molecule.

Common transformations include:

Reduction: The ketone can be selectively reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). mdpi.com

Condensation with Nitrogen Nucleophiles: The carbonyl group readily reacts with primary amines and their derivatives. A crucial reaction in heterocyclic synthesis is the condensation with hydrazine (B178648) or substituted hydrazines to form hydrazones. nih.gov These hydrazones are key intermediates in the synthesis of pyrazoles. Similarly, reaction with hydroxylamine (B1172632) yields an oxime, and reaction with semicarbazide (B1199961) produces a semicarbazone.

Knoevenagel Condensation: The carbonyl group can react with other active methylene (B1212753) compounds in a Knoevenagel-type condensation, although the intramolecular active methylene group of the malononitrile is more commonly involved in cyclization reactions. nih.govnih.gov

Table 2: Key Transformations of the Carbonyl Group

| Reaction Type | Reagent(s) | Resulting Functional Group(s) |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Hydrazone Formation | Hydrazine (H₂N-NH₂) | Hydrazone |

| Oxime Formation | Hydroxylamine (H₂N-OH) | Oxime |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary Amine |

Modifications of the Aromatic Amino Substituent

The primary aromatic amino group on the benzoyl ring offers another avenue for structural modification, allowing for the introduction of diverse functionalities.

Key derivatization reactions include:

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions.

Acylation: The amino group can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form an amide linkage. This is often used as a protecting group strategy or to introduce new structural motifs.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides, although over-alkylation is a common side reaction. Reductive amination provides a more controlled method for introducing alkyl groups.

Table 3: Common Modifications of the Aromatic Amino Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |

| Acylation | Acyl Chloride (R-COCl), Base | Amide (-NH-CO-R) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide (-NH-SO₂-R) |

Heterocyclic Annulation Reactions Incorporating the Propanedinitrile, 2-(4-aminobenzoyl)- Skeleton

The most significant utility of Propanedinitrile, 2-(4-aminobenzoyl)- lies in its role as a scaffold for constructing complex heterocyclic systems. The molecule contains a 1,3-dicarbonyl-like relationship between the benzoyl ketone and the activated dinitrile moiety, making it an ideal substrate for condensation reactions with dinucleophiles.

The synthesis of five- and six-membered heterocycles like pyrazoles and pyrimidines is a well-established application for β-keto nitrile compounds.

Pyrazole (B372694) Formation: Reaction with hydrazine hydrate (B1144303) or substituted hydrazines leads to the formation of a pyrazole ring. The reaction proceeds via initial condensation to form a hydrazone at the carbonyl carbon, followed by intramolecular nucleophilic attack of the second hydrazine nitrogen onto one of the electrophilic nitrile carbons and subsequent cyclization and aromatization. This yields a highly substituted aminopyrazole derivative.

Pyrimidine (B1678525) Formation: Pyrimidine rings can be constructed by reacting the substrate with compounds containing an N-C-N fragment, such as urea, thiourea, or amidines. The reaction involves a double condensation between the dinucleophile and the molecule's β-keto nitrile system, leading to the formation of a pyrimidine ring bearing amino and cyano substituents. nih.gov

The reactive functional groups remaining on the newly formed heterocyclic rings can be exploited to build further fused systems. For example, a pyrimidine derivative synthesized as described above would still possess a reactive nitrile group and the original aromatic amino group. These can be used as handles for subsequent annulation reactions. Intramolecular cyclization between the aromatic amine and a nitrile group, or reaction with an external reagent, can lead to the synthesis of fused polyheterocyclic compounds such as pyrimido[4,5-b]quinolines. The Thorpe-Ziegler cyclization is one such reaction where an intramolecular condensation of a dinitrile can lead to a fused amino-enaminonitrile ring.

Macrocyclic and Polymeric Architectures Incorporating Propanedinitrile, 2-(4-aminobenzoyl)- Derivatives

The multifunctional nature of Propanedinitrile, 2-(4-aminobenzoyl)- also allows for its incorporation into larger supramolecular structures.

Polymerization: Malononitrile and its derivatives are known to undergo polymerization, especially under basic or thermal conditions. nih.gov The polymerization can proceed through a step-growth mechanism involving the nucleophilic addition of an initiating species (like an amine) across the nitrile's C≡N triple bond, leading to a growing chain with a conjugated backbone of C=N bonds. This suggests that Propanedinitrile, 2-(4-aminobenzoyl)- could serve as a monomer for synthesizing novel conjugated polymers with interesting electronic or optical properties.

Macrocyclic Architectures: While specific examples involving this exact molecule are not prominent, general strategies for macrocyclization can be applied. For instance, under high-dilution conditions to favor intramolecular reactions, a bimolecular condensation could be envisioned. The amino group of one monomer could react with the carbonyl group of a second monomer to form a linear dimer via an imine linkage. Subsequent head-to-tail cyclization of this dimer or related oligomers could produce large macrocyclic structures. Reductive amination is another strategy that has been successfully employed for peptide macrocyclization and could be adapted for this system.

Emerging Research Directions and Advanced Applications Excluding Biological and Clinical Therapeutic Applications

Role in Advanced Materials Science

The distinct electronic and structural characteristics of Propanedinitrile, 2-(4-aminobenzoyl)- make it a promising candidate for applications in advanced materials science, particularly in the realms of optoelectronics and nanotechnology.

Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)

While direct research on Propanedinitrile, 2-(4-aminobenzoyl)- for optoelectronic applications is not extensively documented, the properties of closely related malononitrile (B47326) derivatives suggest its potential in this area. Compounds incorporating the malononitrile group are known for their use as electron-accepting units in donor-acceptor chromophores, which are fundamental to the design of organic electronic materials.

For instance, the related compound 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) has been synthesized and investigated as a low molecular weight fluorescent material for Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.netrsc.org This compound exhibits efficient solid-state emission and electroluminescence properties. nih.govresearchgate.netrsc.org An OLED device fabricated using HEMABM demonstrated a threshold voltage of approximately 1.0 V and a luminance of 1300 cd/m², comparable to the well-known polymer MEH-PPV. nih.govresearchgate.net Similarly, 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM), another triphenylamine (B166846) derivative, has been studied for its crystal form diversity and its potential in luminescent applications. mdpi.com

The aminobenzoyl group in Propanedinitrile, 2-(4-aminobenzoyl)- can act as an electron-donating moiety, which, in conjunction with the electron-accepting dinitrile group, could lead to a molecule with a significant intramolecular charge transfer character. This is a key feature for developing materials with desirable optical and electronic properties for OLEDs. analis.com.my The amino group also provides a site for further functionalization, allowing for the fine-tuning of the compound's electronic properties.

Table 1: Comparison of OLED performance metrics for malononitrile derivatives.

| Compound | Threshold Voltage (V) | Luminance (cd/m²) | Emission Color |

|---|---|---|---|

| HEMABM | ~1.0 | 1300 | Orange |

| MEH-PPV | ~1.0 | 2600 | Orange |

This table is based on data from cited research on related compounds and is for comparative purposes. nih.govresearchgate.netmdpi.com

Nanostructure Fabrication and Functional Nanomaterials

The fabrication of well-defined nanostructures is a cornerstone of modern nanotechnology. While the direct use of Propanedinitrile, 2-(4-aminobenzoyl)- in nanostructure fabrication has not been explicitly reported, its molecular structure suggests potential for self-assembly into functional nanomaterials. beilstein-journals.orgrsc.orgchapman.edu Self-assembly is a process where individual molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov

The presence of the amino group allows for the formation of hydrogen bonds, which are crucial directional interactions in guiding self-assembly. nih.gov The aromatic benzoyl ring can participate in π-π stacking interactions, another key driving force for the organization of molecules into ordered arrays. mdpi.com The dinitrile groups can also engage in dipole-dipole interactions and potentially coordinate with metal ions, offering another dimension of control over the self-assembly process.

Molecules with such functionalities can be designed to form various nanostructures, such as nanowires, nanoribbons, or vesicles. These nanostructures could find applications in areas like nanoelectronics, sensing, and as templates for the synthesis of other nanomaterials. berkeley.edunih.gov For example, the self-assembly of peptide-based nanostructures has been extensively studied for applications in drug delivery and tissue engineering. rsc.orgchapman.edunih.gov

Applications in Catalysis and Chemical Transformations

The reactivity of the functional groups in Propanedinitrile, 2-(4-aminobenzoyl)- positions it as a potential candidate for applications in catalysis, both as an organocatalyst and as a component in more complex catalytic systems.

Organocatalytic Applications in Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in synthetic chemistry. The amino group in Propanedinitrile, 2-(4-aminobenzoyl)- can act as a Brønsted base or as a hydrogen bond donor, which are common modes of action for many organocatalysts. mdpi.com For instance, secondary amines like l-proline (B1679175) are well-known bifunctional organocatalysts. nih.gov

Derivatives of malononitrile are frequently used as substrates in various organic reactions, often catalyzed by organocatalysts. researchgate.netdntb.gov.ua Given the presence of both an amino group and a malononitrile-related moiety, Propanedinitrile, 2-(4-aminobenzoyl)- could potentially catalyze reactions involving these functionalities, possibly in an intramolecular fashion or in multicomponent reactions. nih.gov The benzoyl group can influence the electronic properties of the molecule, thereby modulating its catalytic activity.

Metal-Organic Frameworks (MOFs) and Coordination Chemistry in Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.govnih.govchemrxiv.org The porous nature and tunable properties of MOFs make them highly attractive for applications in catalysis, gas storage, and separation. ekb.egscinito.ai

The Propanedinitrile, 2-(4-aminobenzoyl)- molecule possesses several potential coordination sites. The amino group and the carbonyl oxygen of the benzoyl group can act as Lewis basic sites to coordinate with metal centers. While dinitrile groups are less common as primary linkers in MOF synthesis, they can participate in coordination or be subject to post-synthetic modification. nih.govepo.org

The use of amino-functionalized linkers, such as 2-amino-1,4-benzenedicarboxylic acid, is a well-established strategy for the synthesis of functional MOFs. ekb.egscinito.ai These amino groups can serve as anchoring points for catalytic species or can themselves act as catalytic sites. nih.gov By analogy, Propanedinitrile, 2-(4-aminobenzoyl)- could be explored as a linker or a modulator in the synthesis of novel MOFs with potential catalytic activity. The synthesis of MOFs can often be achieved at room temperature, making it compatible with thermally sensitive linkers. berkeley.edu

Theoretical Contributions to Novel Organic Synthesis Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. chemrxiv.orgresearchgate.net Theoretical studies on Propanedinitrile, 2-(4-aminobenzoyl)- can provide valuable insights into its potential applications and guide the design of new synthetic methodologies.

DFT calculations can be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. analis.com.mynih.govresearchgate.netrsc.org This information is crucial for understanding its stability, reactivity, and spectroscopic properties. For example, the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide an estimate of the molecule's electron-donating and -accepting capabilities, which is relevant for its potential use in optoelectronic materials. nih.gov

Furthermore, theoretical studies can elucidate reaction mechanisms, identify transition states, and calculate activation energies for reactions involving Propanedinitrile, 2-(4-aminobenzoyl)-. analis.com.my This can be particularly useful in understanding its potential catalytic activity or its role in the formation of nanostructures and MOFs. Mulliken population analysis can reveal the charge distribution within the molecule, identifying potential nucleophilic and electrophilic sites. analis.com.my

Table 2: Potential Theoretical Investigations on Propanedinitrile, 2-(4-aminobenzoyl)-

| Type of Calculation | Information Obtained | Potential Application |

|---|---|---|

| Geometry Optimization | Optimized molecular structure, bond lengths, and angles. researchgate.net | Foundation for all other calculations. |

| Frequency Analysis | Vibrational spectra (IR, Raman), confirmation of stable minima. analis.com.my | Comparison with experimental spectra for structural confirmation. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Electronic band gap, electron-donating/accepting character. nih.gov | Prediction of optoelectronic properties. |

| Mulliken Population Analysis | Atomic charges, identification of reactive sites. analis.com.my | Understanding of catalytic activity and intermolecular interactions. |

This table outlines potential theoretical studies and the insights they could provide.

Future Prospects in Chemical Research and Development of Advanced Synthetic Routes

The chemical compound Propanedinitrile, 2-(4-aminobenzoyl)- , also known as 2-(4-aminobenzoyl)malononitrile, stands as a molecule of significant interest for future chemical research, primarily due to its unique combination of a reactive malononitrile core and a versatile aminobenzoyl group. While dedicated research on this specific compound is not extensive, its constituent functional groups are well-studied, allowing for the extrapolation of promising future research directions. These prospects lie in the development of sophisticated synthetic methodologies and the exploration of its potential as a building block for advanced materials, excluding biological and clinical applications.

Future research is anticipated to focus on optimizing the synthesis of 2-(4-aminobenzoyl)propanedinitrile and leveraging its structural attributes for novel applications in materials science. The primary areas of exploration are expected to be the development of advanced synthetic routes, its use as a monomer for high-performance polymers, and as a precursor for functional dyes and heterocyclic compounds.

Development of Advanced Synthetic Routes

The synthesis of 2-(4-aminobenzoyl)propanedinitrile is not yet standardized, presenting an opportunity for the development of novel and efficient synthetic protocols. The most probable synthetic pathways are variations of the Knoevenagel condensation or acylation reactions.

Knoevenagel Condensation Variants: A primary route involves the Knoevenagel condensation of an appropriate 4-aminobenzaldehyde (B1209532) derivative with malononitrile. cymitquimica.comnih.govgoogle.combeilstein-journals.orgnih.gov Advanced research in this area could explore:

Catalysis: Moving beyond traditional base catalysts, research could focus on employing more sophisticated catalytic systems. This includes the use of organocatalysts, solid-supported catalysts, and nanohybrid catalysts like NiCu@MWCNT, which have shown high efficacy in similar condensations. nih.gov

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a key research trend. Future syntheses could focus on solvent-free conditions, microwave-assisted reactions, or the use of water as a solvent to minimize environmental impact. nih.govnih.gov

Acylation of Malononitrile: An alternative and direct route involves the acylation of malononitrile with 4-aminobenzoyl chloride. This method is plausible and would involve the formation of a highly reactive acyl chloride intermediate.

The following table summarizes potential advanced synthetic routes for 2-(4-aminobenzoyl)propanedinitrile based on established methods for related compounds.

| Synthetic Approach | Key Reactants | Potential Catalyst/Conditions | Anticipated Advantages |

| Advanced Knoevenagel Condensation | 4-aminobenzaldehyde, Malononitrile | Organocatalysts (e.g., L-proline), Nanohybrids (e.g., NiCu@MWCNT), Microwave irradiation, Solvent-free | High yields, short reaction times, eco-friendly. nih.govbeilstein-journals.orgnih.gov |

| Direct Acylation | 4-aminobenzoyl chloride, Malononitrile | Base (e.g., pyridine), Aprotic solvent | Direct formation of the target molecule. |

| Reductive Synthesis | 2-(4-nitrobenzoyl)propanedinitrile | Reducing agents (e.g., Zinc dust in acid) | Utilizes readily available nitro-precursors. google.com |

Monomer for Advanced Polymers

The bifunctional nature of 2-(4-aminobenzoyl)propanedinitrile, possessing both an amino group and a reactive dinitrile moiety, makes it a prime candidate as a monomer for the synthesis of advanced polymers. The introduction of the benzoyl and dinitrile groups into a polymer backbone could impart unique thermal and photophysical properties.

Polyamide Synthesis: The amino group can readily participate in polycondensation reactions with diacyl chlorides to form novel polyamides. mdpi.comtue.nl The resulting aromatic polyamides could exhibit high thermal stability and mechanical strength, characteristic of aramids. tue.nl The pendant dinitrile and benzoyl groups could further be used for cross-linking or post-polymerization modification.

Future research in this area would involve the synthesis and characterization of these new polyamides, evaluating their thermal properties (glass transition temperature, thermal decomposition temperature), mechanical properties (tensile strength, modulus), and solubility.

Precursor for Functional Dyes and Heterocycles

The malononitrile moiety is a well-known precursor for a wide array of heterocyclic compounds and is a key component in many functional dyes. researchgate.net The 4-aminobenzoyl group can also be readily diazotized and coupled to form azo dyes.

Dye Synthesis and Applications: The compound could be a precursor for dyes used in advanced applications such as:

Dye-Sensitized Solar Cells (DSSCs): The structure is analogous to donor-π-acceptor dyes commonly used in DSSCs. The aminobenzoyl moiety can act as an electron donor, and the propanedinitrile as an electron acceptor.

Nonlinear Optical (NLO) Materials: Benzylidenemalononitrile (B1330407) derivatives are known to exhibit significant second- and third-order NLO properties. The title compound could be a building block for new NLO-active chromophores.

Heterocyclic Synthesis: The dinitrile group is a versatile handle for the construction of various nitrogen- and oxygen-containing heterocycles, such as pyridines, pyrimidines, and pyrazoles, which are themselves valuable scaffolds in materials chemistry. beilstein-journals.org

The table below outlines potential advanced materials derived from 2-(4-aminobenzoyl)propanedinitrile.

| Material Class | Synthetic Strategy | Potential Application | Key Structural Feature Utilized |

| High-Performance Polyamides | Polycondensation with diacyl chlorides | Thermally stable plastics, advanced fibers | Amino group for polymerization |

| Functional Dyes | Diazotization and coupling; Condensation reactions | Dye-sensitized solar cells, NLO materials | Aminobenzoyl and dinitrile groups |

| Complex Heterocycles | Cyclocondensation reactions with various reagents | Building blocks for functional materials | Malononitrile moiety |

Q & A

(Basic) What synthetic methodologies are recommended for preparing 2-(4-aminobenzoyl)propanedinitrile, and how can reaction conditions be optimized?

Answer:

The synthesis of 2-(4-aminobenzoyl)propanedinitrile involves coupling the 4-aminobenzoyl moiety with a propanedinitrile backbone. Key steps include:

-

Friedel-Crafts Acylation : React 4-aminobenzoic acid derivatives with propanedinitrile precursors in the presence of polyphosphoric acid (PPA) to facilitate electrophilic substitution .

-

Reductive Amination : Use NaBH₄ in methanol to reduce intermediate Schiff bases, ensuring pH control (pH 7–9) and low temperatures (0–5°C) to prevent side reactions .

-

Optimization Parameters :

Parameter Optimal Range Notes Temperature 90–100°C (acylation) Higher yields at controlled reflux Solvent DMF or methanol Polar aprotic solvents preferred Catalyst PPA or SOCl₂ Enhances electrophilicity

Critical factors include stoichiometric balance of nitrile groups and avoiding hydrolysis by maintaining anhydrous conditions .

(Basic) How should researchers characterize the crystal structure of 2-(4-aminobenzoyl)propanedinitrile using X-ray diffraction?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

Crystal Growth : Slow evaporation of an ethanol or acetonitrile solution at 20–25°C over 48–72 hours yields diffraction-quality crystals .

Data Collection : Use a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) source. Collect data up to 0.80 Å resolution.

Refinement : Employ SHELXL (via SHELXTL suite) for least-squares refinement. Key metrics:

- R-factor : < 0.05 for high-resolution data.

- Torsion Angles : Analyze deviations (e.g., N1–C1–C4–C5 = -0.5°) to confirm planarity .

Hydrogen Bonding : Map intermolecular interactions (e.g., C–H⋯N chains) to validate packing stability .

(Advanced) What computational strategies are suitable for predicting the electronic properties and reactivity of 2-(4-aminobenzoyl)propanedinitrile?

Answer:

Combine quantum chemical and machine learning approaches:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .

- Quantitative Structure-Property Relationship (QSPR) : Train neural networks using datasets of 2,100+ parameters (e.g., polarizability, dipole moment) to predict solubility and charge-transfer efficiency .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess aggregation behavior.

| Computational Tool | Application Example | Reference |

|---|---|---|

| Gaussian 16 | HOMO-LUMO analysis | |

| CC-DPS | Property prediction via QSPR |

(Advanced) How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?

Answer:

Contradictions often arise from polymorphism or dynamic effects in solution:

Cross-Validation :

- Compare -NMR chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) with X-ray torsional angles to detect conformational flexibility .

- Use -NMR to confirm nitrile carbon environments (δ 115–120 ppm) against crystallographic bond lengths (C≡N ≈ 1.15 Å) .

Temperature-Dependent Studies :

- Perform variable-temperature NMR to identify rotameric equilibria.

- Analyze DSC thermograms for phase transitions affecting crystallinity .

Theoretical Modeling : Overlay DFT-optimized structures with SCXRD data to identify outliers (RMSD > 0.1 Å suggests experimental artifacts) .

(Advanced) What mechanistic insights guide the design of 2-(4-aminobenzoyl)propanedinitrile derivatives for biological activity studies?

Answer:

Derivative design focuses on enhancing bioactivity through structural modulation:

- Electron-Withdrawing Groups : Introduce halogen substituents (e.g., Br, Cl) at the phenyl ring to improve membrane permeability and target binding .

- Hydrazone Linkages : Replace the aminobenzoyl group with hydrazone moieties to modulate redox activity and chelate metal ions in enzymatic assays .

- In Silico Screening : Dock derivatives into protein active sites (e.g., SARS-CoV-2 M) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .

| Derivative Modification | Observed Effect | Reference |

|---|---|---|

| Bromination at C4 | Increased antimicrobial potency | |

| Thiazolidinone fusion | Enhanced anti-inflammatory activity |

(Basic) What analytical techniques are critical for purity assessment of 2-(4-aminobenzoyl)propanedinitrile?

Answer:

Employ a multi-technique approach:

HPLC-PDA : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity > 98% requires baseline separation of peaks .

Elemental Analysis (EA) : Match experimental C/H/N percentages to theoretical values (e.g., C: 54.5%, H: 2.5%, N: 18.1%) within ±0.3% .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with mass error < 2 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.